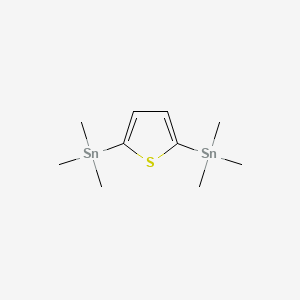

2,5-Bis(trimethylstannyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRPPVXJVZKJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511198 | |

| Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86134-26-1 | |

| Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Bis(trimethylstannyl)thiophene

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2,5-bis(trimethylstannyl)thiophene, a critical building block in the development of organic electronic materials. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering a thorough understanding of the synthetic methodology.

Introduction

This compound is a key intermediate in the synthesis of conjugated polymers and oligomers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices. Its bifunctional nature, with trimethylstannyl groups at the 2 and 5 positions of the thiophene (B33073) ring, allows for sequential or double cross-coupling reactions, such as Stille coupling.[1][2] This regioselectivity is crucial for creating well-defined conjugated materials with predictable electronic and optical properties.[1] The primary and most widely adopted synthetic route involves the direct metalation of thiophene followed by a stannylation reaction.[1]

Reaction Principle

The most common synthesis of this compound relies on a one-pot, two-step process. First, the acidic protons at the 2 and 5 positions of the thiophene ring are abstracted by a strong organolithium base, typically n-butyllithium, to form a 2,5-dilithiothiophene intermediate. This intermediate is then quenched with an electrophilic tin reagent, most commonly trimethyltin (B158744) chloride, to yield the desired product.[1]

Experimental Protocol

This section details the step-by-step laboratory procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Thiophene | C₄H₄S | 84.14 | 2.3 mL (2.38 g) | 28.4 mmol | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 23.2 mL | 58 mmol | 2.04 |

| Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ | 116.21 | 8.8 mL | 58 mmol | 2.04 |

| Trimethyltin chloride | (CH₃)₃SnCl | 199.27 | 11.86 g | 60 mmol | 2.11 |

| Hexane (B92381) (anhydrous) | C₆H₁₄ | 86.18 | 55 mL | - | - |

| Saturated Ammonium (B1175870) Chloride Solution | NH₄Cl | 53.49 | 80 mL | - | - |

| Sodium Sulfate (B86663) (anhydrous) | Na₂SO₄ | 142.04 | q.s. | - | - |

Equipment:

-

Three-necked round-bottom flask (appropriate size)

-

Dropping funnel

-

Mechanical stirrer

-

Nitrogen or Argon gas inlet

-

Schlenk line or similar inert atmosphere setup

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: Under an inert atmosphere of nitrogen or argon, a solution of thiophene (2.3 mL, 28.4 mmol) and tetramethylethylenediamine (8.8 mL, 58 mmol) in hexane (35 mL) is prepared in a three-necked flask.[3]

-

Lithiation: The reaction mixture is cooled to 0 °C using an ice bath. n-Butyllithium (23.2 mL of a 2.5 M solution in hexanes, 58 mmol) is added dropwise to the stirred solution.[3] After the addition is complete, the mixture is heated at reflux for 30 minutes.[3]

-

Stannylation: The reaction mixture is then cooled back down to 0 °C. A solution of trimethyltin chloride (11.86 g, 60 mmol) in hexane (20 mL) is added dropwise.[3]

-

Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours to ensure the reaction goes to completion.[1][3]

-

Work-up: The reaction is quenched by the addition of 80 mL of a saturated aqueous solution of ammonium chloride.[3] The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or hexane). The combined organic layers are washed with aqueous copper sulfate and then water, and dried over anhydrous sodium sulfate.[3]

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield a solid.[3] The crude product is then purified by recrystallization from hexane to afford this compound as a white solid.[3]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 82% | [3] |

| Melting Point | 100-101.6 °C | [3] |

| Molar Ratio (Thiophene:n-BuLi:TMEDA) | 1 : 2.04 : 2.04 | [3] |

| Molar Ratio (Thiophene:Trimethyltin chloride) | 1 : 2.11 | [3] |

| Lithiation Temperature | 0 °C to reflux | [3] |

| Stannylation Temperature | 0 °C to room temperature | [3] |

| Reaction Time | 24.5 hours | [3] |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.

-

Trimethyltin chloride is toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.

-

Hexane is a flammable solvent.

-

All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via double lithiation of thiophene followed by stannylation is a robust and high-yielding method. Careful control of reaction conditions, particularly temperature and the exclusion of air and moisture, is critical for achieving high purity and yield. This guide provides the necessary details for researchers to successfully synthesize this important building block for advanced organic electronic materials.

References

physical and chemical properties of 2,5-Bis(trimethylstannyl)thiophene

An In-depth Technical Guide to 2,5-Bis(trimethylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound. This bifunctional organotin compound is a critical building block in the synthesis of conjugated polymers and oligomers for organic electronics.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its primary utility lies in its role as a monomer in Stille coupling polymerizations, enabling the construction of a wide array of conjugated polymers with tailored electronic and optical properties.[1] The trimethylstannyl groups serve as reactive sites for palladium-catalyzed carbon-carbon bond formation.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 86134-26-1 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀SSn₂ | [1][3][4] |

| Molecular Weight | 409.75 g/mol | [3] |

| Appearance | White to light yellow powder or crystals | [1][2] |

| Melting Point | 93 - 102 °C | [4] |

| Solubility | Practically insoluble in water (0.032 g/L at 25 °C) | [4][5][6] |

| Synonyms | 2,5-Thiophenediylbis(trimethylstannane), 2,5-Bis(trimethyltin)thiophene | [2][7] |

Spectroscopic Data

Characterization of this compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

| Nucleus | Solvent | Chemical Shift (δ) | Description | Citations |

| ¹H NMR | CDCl₃ | 7.4 ppm | (s, 2H, thiophene (B33073) ring protons) | [8] |

| 0.4 ppm | (s, 18H, trimethylstannyl protons) | [8] | ||

| ¹³C NMR | d₆-DMSO | 143.25 ppm, 136.39 ppm | (Thiophene ring carbons) | |

| -7.34 ppm | (Trimethylstannyl carbons) |

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound involves a direct metalation-stannylation sequence starting from thiophene.[1][9]

Synthesis Workflow Diagram

Caption: Synthesis of this compound via dilithiation and stannylation.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[8]

-

Reaction Setup: To a solution of thiophene (2.3 mL, 28.4 mmol) and tetramethylethylenediamine (TMEDA, 8.8 mL, 58 mmol) in 35 mL of hexane under a nitrogen atmosphere, add n-butyllithium (37.5 mL, 58 mmol) dropwise at 0°C.

-

Dilithiation: Heat the reaction mixture at reflux for 30 minutes. This forms the 2,5-dilithiothiophene intermediate.

-

Stannylation: Cool the mixture to 0°C. Add a solution of trimethyltin chloride (11.86 g, 60 mmol) in 20 mL of hexane dropwise.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Workup: Quench the reaction by adding 80 mL of saturated ammonium (B1175870) chloride solution. Separate the organic and aqueous layers.

-

Purification: Wash the organic layer with aqueous copper sulfate, dry it over sodium sulfate, and remove the solvents under reduced pressure.[8] The resulting solid can be further purified by recrystallization from hexane or ethanol (B145695) to yield the final product as a white solid.[8]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two trimethylstannyl groups, which makes it an ideal monomer for Stille cross-coupling reactions.[1][10] This reaction is a powerful tool for forming C-C bonds, particularly in the synthesis of conjugated polymers used in organic electronics like OFETs and OPVs.[11][12][13]

Stille Cross-Coupling Reaction Pathway

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. For polymer synthesis, this compound is typically reacted with a dihaloaromatic comonomer.

Caption: Generalized pathway for Stille polymerization using this compound.

Key Reactivity Insights

-

Bifunctionality: The presence of two reactive sites allows for the formation of linear, high-molecular-weight polymers.[1]

-

Reaction Conditions: Stille couplings are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with a ligand like P(o-tol)₃, in a high-boiling solvent like toluene.[14][15]

-

Electrophilic Destannylation: The trimethylstannyl groups are susceptible to cleavage by electrophiles. For instance, reaction with iodine leads to the instantaneous formation of 2,5-diiodothiophene.[8] This reactivity highlights the need to perform Stille couplings under inert conditions to avoid unwanted side reactions.[9]

References

- 1. This compound | 86134-26-1 | Benchchem [benchchem.com]

- 2. This compound | 86134-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2,5-ビス(トリメチルスタンニル)チオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,5‐bis(triMethylstannyl)thiophene | CAS#:86134-26-1 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS # 86134-26-1, 2,5-Bis(trimethylstannanyl)thiophene, this compound, 2,5-Bis(trimethyltin)thiophene, 2,5-Di(trimethylstannyl)thiophene - chemBlink [ww.chemblink.com]

- 7. This compound | 86134-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. 2,5‐ bis(triMethylstannyl)th ieno[3,2‐b]thiophene CAS#: 469912-82-1 [amp.chemicalbook.com]

- 11. ossila.com [ossila.com]

- 12. escientificsolutions.com [escientificsolutions.com]

- 13. ossila.com [ossila.com]

- 14. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Technical Guide: 2,5-Bis(trimethylstannyl)thiophene (CAS No. 86134-26-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic protocols for 2,5-Bis(trimethylstannyl)thiophene, a key building block in the field of materials science.

Core Characterization Data

This compound is a bifunctional organotin compound widely utilized in the synthesis of conjugated polymers for organic electronics.[1] Its symmetrical structure, with trimethylstannyl groups at the 2 and 5 positions of the thiophene (B33073) ring, makes it an ideal monomer for cross-coupling reactions.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 86134-26-1 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] |

| Molecular Formula | C₁₀H₂₀SSn₂ | [3][6][11] |

| Molecular Weight | 409.75 g/mol | [3][6] |

| Appearance | White to light yellow powder or crystals | [4][12] |

| Melting Point | 93-102 °C | |

| Boiling Point | 311.5 ± 52.0 °C (Predicted) | [5] |

| Solubility | Practically insoluble in water (0.032 g/L at 25 °C) | [2][11] |

| Purity | >98.0% (GC) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | In d₆-DMSO: 7.34 ppm (s, 2H, Thiophene-H), 0.32 ppm (s, 18H, (CH₃)₃Sn-) | [3] |

| ¹³C NMR | In d₆-DMSO: 143.25 ppm, 136.39 ppm, -7.34 ppm | [3] |

| FT-IR | Key vibrational bands include C-H stretching of the thiophene ring (3100-3000 cm⁻¹) and Sn-C stretching and rocking vibrations. |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through a directed lithiation of thiophene followed by stannylation.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: [3]

-

To a solution of tetramethylethylenediamine (TMEDA, 3.0 mL, 20.0 mmol) and thiophene (2.3 mL, 10 mmol) in hexane (30 mL) at 0 °C under a nitrogen atmosphere, n-butyl lithium (8.0 mL, 20.0 mmol, 2.5 M in n-hexane) is added dropwise.

-

The reaction mixture is then heated to reflux for 1 hour.

-

After cooling to 0 °C, trimethyltin chloride is slowly added.

-

The reaction is allowed to warm to room temperature.

-

An aqueous work-up is performed, followed by extraction with an organic solvent.

-

The organic layers are collected, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield a white solid.

-

The crude product is purified by recrystallization from ethanol.

Application in Stille Cross-Coupling Polymerization

This compound is a key monomer in Stille cross-coupling reactions to synthesize conjugated polymers.

Experimental Workflow: Stille Cross-Coupling Polymerization

Caption: General workflow for Stille cross-coupling polymerization.

General Protocol: [5]

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and a dihaloaromatic comonomer (1.0 eq) in anhydrous toluene.

-

In a separate flask, prepare the palladium catalyst, for example, by dissolving tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01-0.02 eq) and a phosphine (B1218219) ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04-0.08 eq) in anhydrous toluene.

-

Add the catalyst solution to the monomer solution.

-

Degas the reaction mixture through several freeze-pump-thaw cycles.

-

Heat the mixture to reflux (approximately 110 °C for toluene) and stir for 24-48 hours under an inert atmosphere.

-

After cooling, precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer by filtration and purify it further, typically by Soxhlet extraction, to remove catalyst residues and oligomers.

Biological Activity and Signaling Pathways

Current literature primarily focuses on the application of this compound in materials science. There is no significant information available regarding its biological activity or its interaction with specific signaling pathways. Its use is intended for research in organic electronics and not for human or veterinary applications.[1]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

| H410: Very toxic to aquatic life with long lasting effects. | P262: Do not get in eyes, on skin, or on clothing. |

| P273: Avoid release to the environment. | |

| P280: Wear protective gloves/protective clothing. | |

| P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | |

| P302+P352+P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor. | |

| P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | |

| P391: Collect spillage. | |

| P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

This information is for guidance only. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | 86134-26-1 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. rsc.org [rsc.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS # 86134-26-1, 2,5-Bis(trimethylstannanyl)thiophene, this compound, 2,5-Bis(trimethyltin)thiophene, 2,5-Di(trimethylstannyl)thiophene - chemBlink [ww.chemblink.com]

- 7. ossila.com [ossila.com]

- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 2,5‐bis(triMethylstannyl)thiophene | CAS#:86134-26-1 | Chemsrc [chemsrc.com]

- 12. This compound | 86134-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. lookchem.com [lookchem.com]

- 14. ossila.com [ossila.com]

- 15. This compound - CAS:86134-26-1 - 联系我们果博东方有限公司开户客服电话19187099992(福布斯) [sunatech.com]

- 16. 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene | 469912-82-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. This compound | 86134-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Bis(trimethylstannyl)thiophene

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Bis(trimethylstannyl)thiophene. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize organotin compounds and thiophene-based materials in their work. This document details the characteristic spectral data, experimental protocols for synthesis and analysis, and logical workflows for the characterization of this compound.

Introduction to this compound

This compound is a bifunctional organotin compound that serves as a crucial building block in organic synthesis, particularly in the construction of conjugated polymers and oligomers.[1] Its utility stems from the two trimethylstannyl groups positioned at the 2 and 5 positions of the thiophene (B33073) ring, which are amenable to various cross-coupling reactions, most notably the Stille reaction.[1] This regioselectivity is pivotal for creating well-defined materials with predictable electronic and optical properties for applications in organic electronics.[2]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the symmetrical substitution of the thiophene ring. The spectrum typically displays two main signals corresponding to the protons on the thiophene ring and the protons of the two trimethylstannyl groups.

Table 1: Summary of ¹H NMR Spectral Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent |

| Thiophene Protons (H-3, H-4) | ~7.34 | Singlet | 2H | d6-DMSO |

| Trimethylstannyl Protons (-Sn(CH₃)₃) | ~0.32 | Singlet | 18H | d6-DMSO |

| Thiophene Protons (H-3, H-4) | ~7.34 | Singlet | 2H | CDCl₃ |

Data sourced from publicly available information.[1][3]

The appearance of a single peak for the two thiophene protons confirms the symmetrical substitution at the 2 and 5 positions.[1] The integration ratio of the thiophene protons to the trimethylstannyl protons is approximately 1:9, which is consistent with the molecular structure containing two thiophene protons and eighteen methyl protons.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct stannylation of thiophene. The following is a generalized protocol based on literature procedures.[3]

Materials:

-

Thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetramethylethylenediamine (TMEDA)

-

Trimethyltin (B158744) chloride ((CH₃)₃SnCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of thiophene and TMEDA in hexane at 0 °C under an inert atmosphere (e.g., Nitrogen), add n-butyllithium dropwise.

-

After the addition, heat the reaction mixture to reflux for approximately one hour.

-

Cool the mixture back to 0 °C.

-

Slowly add trimethyltin chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water.

-

Extract the product with hexane and wash the organic phase multiple times with distilled water.

-

Dry the collected organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product as a white solid.

-

Recrystallize the solid from ethanol to afford pure this compound.

¹H NMR Spectroscopic Analysis

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., d6-DMSO or CDCl₃)

-

NMR tube

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve a small amount of the purified this compound in the chosen deuterated solvent (e.g., d6-DMSO or CDCl₃) directly in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical experiment involves a set number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

Workflow and Characterization Logic

The synthesis and characterization of this compound follow a logical progression to ensure the desired product is obtained with high purity.

Caption: Workflow for the synthesis and ¹H NMR characterization of this compound.

The logical relationship for confirming the structure of this compound via ¹H NMR is based on key spectral features.

Caption: Decision logic for the structural confirmation of this compound by ¹H NMR.

References

An In-depth Technical Guide to 2,5-Bis(trimethylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Bis(trimethylstannyl)thiophene, a key organometallic intermediate in organic synthesis and materials science. It details the compound's chemical and physical properties, experimental protocols for its synthesis, and its primary applications, with a focus on its role as a building block for advanced materials.

Compound Identification and Properties

This compound is an organotin compound featuring a central thiophene (B33073) ring substituted with two trimethylstannyl groups at the 2 and 5 positions. This bifunctional nature makes it an invaluable monomer for creating well-defined conjugated polymers and oligomers through cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 409.75 g/mol | [2] |

| Molecular Formula | C₁₀H₂₀SSn₂ | [1][2][3] |

| CAS Number | 86134-26-1 | [1][2][4] |

| IUPAC Name | trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | [1][3] |

| Synonyms | 1,1′-(2,5-thiophenediyl)bis[1,1,1-trimethyl]stannane | [2] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 93-102 °C | [2][4] |

| Solubility | Practically insoluble in water (0.032 g/L at 25 °C) | [4][5] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (in d₆-DMSO) | ~7.34 ppm (singlet, 2H, thiophene ring protons), ~0.4 ppm (singlet, 18H, trimethylstannyl protons) | [1][6] |

The symmetrical substitution of the trimethylstannyl groups is confirmed by the single peak observed for the thiophene ring protons in the ¹H NMR spectrum.[1]

Synthesis and Reactivity

The primary synthetic route to this compound involves the dilithiation of thiophene, followed by quenching with an electrophilic tin source like trimethyltin (B158744) chloride.[1][6]

Materials:

-

Thiophene (2.3 mL, 28.4 mmol)

-

Tetramethylethylenediamine (TMEDA) (8.8 mL, 58 mmol)

-

n-Butyllithium (37.5 mL, 58 mmol)

-

Trimethyltin chloride (11.86 g, 60 mmol)

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of thiophene and tetramethylethylenediamine in 35 mL of hexane under a nitrogen atmosphere, add n-butyllithium dropwise at 0°C.

-

Heat the reaction mixture at reflux for 30 minutes.

-

Cool the mixture to 0°C and add a solution of trimethyltin chloride in 20 mL of hexane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Add 80 mL of saturated ammonium chloride solution and separate the layers.

-

Wash the organic layer twice with aqueous copper sulfate, dry over anhydrous sodium sulfate, and remove the solvents under reduced pressure to yield a solid.

-

Recrystallize the solid from hexane to obtain this compound as a white solid (82% yield).

Synthesis workflow for this compound.

The trimethylstannyl groups are highly effective reactive handles for subsequent carbon-carbon bond formation, particularly in palladium-catalyzed Stille coupling reactions.[1] The compound can undergo site-selective transformations, allowing for precise and controlled functionalization at the 2- and 5-positions of the thiophene ring.[1][7]

Applications in Materials Science and Drug Development

The principal application of this compound is as a monomer in Stille coupling polymerizations.[1] By reacting it with various dihaloaromatic compounds, a wide array of conjugated polymers can be synthesized. These polymers are crucial for the development of organic electronics due to their unique electronic and optical properties.[1][3] They are integral components in:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Photovoltaics (OPVs) or solar cells

-

Organic Light-Emitting Diodes (OLEDs)

Stille coupling polymerization using the target monomer.

While this compound is primarily a synthetic intermediate, the thiophene nucleus it contains is a "privileged pharmacophore" in medicinal chemistry.[8][9] Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][10] Therefore, this compound serves as a strategic starting material for synthesizing complex thiophene-containing molecules that can be evaluated as potential drug candidates. Its ability to undergo selective functionalization allows medicinal chemists to build molecular diversity around the thiophene core to optimize therapeutic activity.

Role of the compound in materials and medicinal chemistry.

Safety and Handling

Organotin compounds are highly toxic and should be handled with extreme caution by trained personnel in a well-ventilated fume hood.

Table 3: Hazard Information

| Hazard Classification | GHS Statements |

| Signal Word | Danger |

| Hazard Statements | H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.[2]H410: Very toxic to aquatic life with long-lasting effects.[2] |

| Precautionary Statements | P262: Do not get in eyes, on skin, or on clothing.[2]P273: Avoid release to the environment.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor.[2]P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[2] |

| Storage Class | 6.1A - Combustible, acutely toxic Cat. 1 and 2 / very toxic hazardous materials.[2] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. This compound | 86134-26-1 | Benchchem [benchchem.com]

- 2. 2,5-ビス(トリメチルスタンニル)チオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. 2,5‐bis(triMethylstannyl)thiophene | CAS#:86134-26-1 | Chemsrc [chemsrc.com]

- 5. guidechem.com [guidechem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cognizancejournal.com [cognizancejournal.com]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Bis(trimethylstannyl)thiophene: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,5-Bis(trimethylstannyl)thiophene, a critical building block in the development of organic electronics and in cross-coupling reactions for pharmaceutical research. The document details the common starting materials, provides a thorough experimental protocol, and presents quantitative data from key literature to facilitate reproducible and efficient synthesis.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organotin compound that serves as a highly versatile reagent in organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] The two trimethylstannyl groups at the 2 and 5 positions of the thiophene (B33073) ring allow for sequential or double cross-coupling, enabling the construction of well-defined conjugated polymers and oligomers with predictable electronic and photophysical properties.[1] This regioselectivity is crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[3]

Primary Synthetic Pathway: Direct Metalation-Stannylation of Thiophene

The most prevalent and well-documented method for synthesizing this compound involves a direct metalation-stannylation sequence starting from thiophene.[1][4] This approach is favored for its efficiency and the ready availability of the starting materials.

The logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from representative literature for the synthesis of this compound via the direct metalation-stannylation of thiophene.

| Parameter | Value (Source A)[5] | Value (Source B)[4] |

| Starting Material | Thiophene | Thiophene |

| Reagents | n-Butyllithium, TMEDA, Trimethyltin chloride | n-Butyllithium, TMEDA, Trimethyltin chloride |

| Molar Ratio (Thiophene:n-BuLi:TMEDA:Me3SnCl) | 1 : 2 : 2 : 2 | 1 : 2.04 : 2.04 : 2.1 |

| Solvent | Hexane (B92381) | Hexane |

| Deprotonation Temp. | 0 °C to reflux | 0 °C to reflux |

| Deprotonation Time | 1 hour | 30 minutes |

| Stannylation Temp. | 0 °C to room temp. | 0 °C to room temp. |

| Stannylation Time | 24 hours | Not specified |

| Yield | 83% | 82% |

| Product Appearance | White solid | White solid |

| Melting Point | 96.0 to 100.0 °C | 100-101.6 °C |

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established literature for the synthesis of this compound.[4][5]

Materials:

-

Thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Trimethyltin chloride (Me₃SnCl)

-

Anhydrous hexane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol (B145695) (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (N₂ or Ar).

-

Initial Charge: Anhydrous hexane is added to the flask, followed by thiophene and TMEDA via syringe. The solution is cooled to 0 °C in an ice bath.

-

Dilithiation: n-Butyllithium (2.0-2.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is heated to reflux for 30-60 minutes.

-

Stannylation: The mixture is cooled back to 0 °C, and a solution of trimethyltin chloride (2.0-2.1 equivalents) in hexane is added dropwise. The reaction is then allowed to warm to room temperature and stirred for approximately 24 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with hexane.

-

Purification: The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude solid.

-

Recrystallization: The crude product is recrystallized from ethanol to afford pure this compound as a white solid.

Alternative Starting Materials

While direct metalation of thiophene is most common, 2,5-dihalothiophenes can also serve as precursors for related organostannanes, particularly in the context of Stille coupling where one of the stannyl (B1234572) groups is introduced sequentially. For instance, 2,5-dibromothiophene (B18171) can be monolithiated and then stannylated, or undergo a palladium-catalyzed stannylation reaction. These routes offer alternative strategies, especially when regiocontrol for unsymmetrical functionalization is desired.

Application in Stille Cross-Coupling

The primary utility of this compound is as a donor of the thiophene unit in Stille cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate.[1][2]

The general signaling pathway for a Stille coupling reaction is illustrated below:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

This reaction is highly efficient for forming C-C bonds and is a cornerstone of modern organic synthesis.[1] The mild reaction conditions are compatible with a wide variety of functional groups.[2]

Conclusion

The synthesis of this compound is a well-established and reproducible process, primarily achieved through the direct metalation and stannylation of thiophene. This guide provides the essential data and protocols for researchers to successfully synthesize this key intermediate. Its role as a versatile building block in Stille cross-coupling reactions underscores its importance in the development of advanced materials and complex molecules.

References

The Versatile Reactivity of C-Sn Bonds in Substituted Thiophenes: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic functionalization of thiophene (B33073) rings is a cornerstone of modern synthetic chemistry. Thiophene moieties are prevalent in a wide array of pharmaceuticals, organic materials, and agrochemicals. The introduction of a carbon-tin (C-Sn) bond to the thiophene scaffold unlocks a powerful toolkit for further molecular elaboration. This technical guide provides an in-depth exploration of the reactivity of C-Sn bonds in substituted thiophenes, with a focus on the widely utilized Stille cross-coupling reaction and other important transformations. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate practical application in the laboratory.

Introduction to Stannylated Thiophenes

Organostannanes, particularly tributylstannyl and trimethylstannyl derivatives of thiophene, are versatile intermediates in organic synthesis. Their stability to air and moisture, compatibility with a broad range of functional groups, and predictable reactivity make them highly valuable reagents.[1] The C-Sn bond, while relatively stable, can be selectively cleaved under specific conditions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The regiochemistry of stannylation on the thiophene ring can be precisely controlled, with positions 2 and 5 being the most reactive towards electrophilic substitution.[2]

The Stille Cross-Coupling Reaction: A Workhorse for C-C Bond Formation

The palladium-catalyzed Stille cross-coupling reaction is the most prominent application of stannylated thiophenes, enabling the formation of C(sp²)-C(sp²) bonds.[1][3] This reaction involves the coupling of an organostannane with an organic halide or pseudohalide.

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Quantitative Data on Stille Coupling of Substituted Thiophenes

The efficiency of the Stille coupling is influenced by various factors, including the nature of the substituents on the thiophene ring, the choice of palladium catalyst and ligands, the solvent, and the presence of additives. The following tables provide a summary of representative quantitative data.

Table 1: Comparison of Catalysts and Additives for the Synthesis of 2,2'-Bithiophene

| Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (2) | - | None | Toluene (B28343) | 110 | 12-24 | ~65 |

| Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | None | Toluene | 100 | 16 | 85-95 |

| Pd(OAc)₂ (2) | SPhos (4) | CsF (2) | Dioxane | 100 | 12 | >90 |

| Pd(dppf)Cl₂ (5) | - | CuI (10) | DMF | 80 | 18 | ~88 |

Table 2: Stille Coupling of Various Substituted Thiophenes

| Thiophene Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromothiophene (B119243) | Phenyltributylstannane | Pd(PPh₃)₄ (2) | Toluene | 110 | 16 | 91 |

| 3-Bromothiophene | Vinyltributylstannane | Pd(PPh₃)₄ (3) | THF | 65 | 12 | 85 |

| 2,5-Dibromothiophene | 2-(Tributylstannyl)thiophene (B31521) (2.2 equiv) | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | 78 |

| Methyl 2-bromothiophene-5-carboxylate | 4-Methoxyphenyltributylstannane | Pd₂(dba)₃ (2) / P(fur)₃ (8) | Toluene | 90 | 12 | 92 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenylthiophene via Stille Coupling [5]

-

Materials: 2-Bromothiophene, Phenyltributylstannane, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous toluene.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromothiophene (1.0 eq), phenyltributylstannane (1.1 eq), and Pd(PPh₃)₄ (2 mol%).

-

Add anhydrous and degassed toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for at least one hour.

-

Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenylthiophene.

-

Other Important Reactions of the C-Sn Bond in Thiophenes

While the Stille coupling is the most common, the C-Sn bond in substituted thiophenes can participate in other valuable transformations.

Electrophilic Cleavage (Iododestannylation)

The C-Sn bond is susceptible to cleavage by electrophiles. A synthetically useful example is iododestannylation, which provides a route to iodinated thiophenes.

Protocol 2: Synthesis of 2-Iodothiophene via Iododestannylation

-

Materials: 2-(Tributylstannyl)thiophene, Iodine (I₂), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-(tributylstannyl)thiophene (1.0 eq) in DCM at 0 °C.

-

Slowly add a solution of iodine (1.0 eq) in DCM to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-iodothiophene.

-

Table 3: Yields of Iododestannylation of Stannylthiophenes

| Stannylthiophene | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-(Tributylstannyl)thiophene | I₂ | DCM | 0 to rt | 1 | >95 |

| 3-(Trimethylstannyl)thiophene | I₂ | CCl₄ | rt | 2 | ~90 |

| 2,5-Bis(tributylstannyl)thiophene | I₂ (2.2 equiv) | DCM | 0 to rt | 2 | >90 |

Transmetalation with Organolithium Reagents

The tin moiety can be exchanged for lithium by treatment with an organolithium reagent, typically n-butyllithium. This transmetalation generates a highly reactive thienyllithium species, which can then be quenched with various electrophiles.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic ipso-Substitution of Trimethylstannyl Groups on Thiophene

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the electrophilic ipso-substitution of trimethylstannyl groups on the thiophene (B33073) ring. This transformation is a cornerstone of modern heterocyclic chemistry, enabling the regioselective introduction of a wide array of functional groups onto the thiophene scaffold, a privileged core in pharmaceuticals and functional materials. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols for key transformations such as halogenation, acylation, and formylation, and presents quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, ensuring clarity and accessibility for researchers in organic synthesis and drug development.

Introduction: The Strategic Importance of Thiophene Functionalization

Thiophene is an electron-rich aromatic heterocycle that serves as a fundamental building block in numerous applications, ranging from medicinal chemistry to organic electronics. The regiocontrolled functionalization of the thiophene ring is of paramount importance for tuning the physicochemical and biological properties of the final compounds. Organostannanes, particularly trimethylstannylthiophenes, have emerged as exceptionally versatile intermediates for this purpose.

The carbon-tin bond in trimethylstannylthiophenes is highly susceptible to cleavage by electrophiles, leading to a clean and regiochemically defined substitution reaction known as ipso-substitution or destannylation. This process allows for the precise installation of electrophiles at the exact position formerly occupied by the trimethylstannyl group, overcoming the regioselectivity challenges often encountered in the direct electrophilic substitution of substituted thiophenes. This guide will focus on the mechanisms, protocols, and applications of these critical reactions.

Reaction Mechanism and Experimental Workflow

General Mechanism of Electrophilic ipso-Destannylation

The electrophilic substitution of a trimethylstannyl group on a thiophene ring proceeds through a two-step mechanism involving the formation of a Wheland-type intermediate (a σ-complex). The trimethylstannyl group is an excellent electrofugal leaving group, which facilitates the reaction.

-

Electrophilic Attack: The π-electron system of the thiophene ring attacks the incoming electrophile (E⁺), preferentially at the carbon atom bearing the trimethylstannyl (SnMe₃) group. This forms a resonance-stabilized carbocation, the Wheland intermediate.

-

Destannylation: The trimethylstannyl group is eliminated as a trimethyltin (B158744) cation (Me₃Sn⁺), and the aromaticity of the thiophene ring is restored, yielding the substituted product.

An In-depth Technical Guide to the Stability and Storage of Organostannyl Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Organostannyl thiophenes are pivotal reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling, which is instrumental in the formation of carbon-carbon bonds for the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials.[1][2] The efficacy and reproducibility of these reactions are intrinsically linked to the purity and stability of the organostannyl thiophene (B33073) precursors. This technical guide provides a comprehensive overview of the stability, storage, and handling of these valuable compounds, along with detailed experimental protocols for their synthesis, purification, and stability assessment.

General Stability and Handling Recommendations

Organostannyl thiophenes, like many organometallic reagents, require careful handling to prevent degradation and ensure the safety of the user. While generally considered to be stable to air and moisture, their long-term stability can be influenced by a variety of factors.[1][2] It is crucial to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

Due to their toxicity, it is imperative to avoid inhalation, ingestion, and skin contact.[3] In case of accidental exposure, immediate medical attention should be sought. Waste disposal should be carried out in accordance with institutional and local regulations for hazardous chemical waste.

Potential Degradation Pathways

The degradation of organostannyl thiophenes can proceed through several pathways, primarily involving the carbon-tin bond and the thiophene ring itself.

Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides (sulfoxides) and S,S-dioxides (sulfones).[5] This process can be initiated by atmospheric oxygen, especially in the presence of light or heat.[5]

Hydrolytic Cleavage: The carbon-tin bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding thiophene and a trialkyltin hydroxide (B78521) or oxide. While generally stable to neutral water, prolonged exposure or harsh pH conditions can promote this degradation pathway.

Photochemical Degradation: Exposure to light, particularly UV radiation, can induce degradation. This can involve radical mechanisms that lead to the cleavage of the C-Sn bond or reactions involving the thiophene ring.[5] For instance, photosensitized oxidation can generate singlet oxygen, which can react with the thiophene ring.[5]

Thermal Degradation: At elevated temperatures, organostannyl thiophenes can undergo decomposition. A common thermal degradation pathway is homocoupling, which results in the formation of bithiophene and hexabutylditin. This side reaction is also observed in Stille coupling reactions at elevated temperatures.[1]

Recommended Storage Conditions

To ensure the longevity and reactivity of organostannyl thiophenes, specific storage conditions are recommended. These are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | +4°C or lower (e.g., -20°C) | Reduces the rate of thermal degradation and slows down other decomposition pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |

| Light | Amber vial or stored in the dark | Protects the compound from photochemical degradation.[3] |

| Container | Tightly sealed glass vial with a PTFE-lined cap | Prevents contamination and leakage. PTFE is chemically resistant to organometallic compounds. |

Experimental Protocols

Protocol 1: Synthesis and Purification of 2-(Tributylstannyl)thiophene (B31521)

This protocol describes a common method for the synthesis of 2-(tributylstannyl)thiophene from 2-bromothiophene (B119243).[6]

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Petroleum ether

Equipment:

-

Schlenk line and argon or nitrogen supply

-

Round-bottom flasks and magnetic stir bars

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, dissolve 2-bromothiophene in anhydrous THF under an inert atmosphere of argon.

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature below -70°C. Stir the reaction mixture at this temperature for 1 hour.

-

Stannylation: Slowly add tributyltin chloride dropwise to the reaction mixture at -78°C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using petroleum ether with a small amount of triethylamine as the eluent to afford the pure 2-(tributylstannyl)thiophene as a colorless oil.[6]

Protocol 2: Stability Assessment of 2-(Tributylstannyl)thiophene

This protocol outlines a comprehensive study to evaluate the stability of 2-(tributylstannyl)thiophene under various storage conditions over time.

Materials and Equipment:

-

Purified 2-(tributylstannyl)thiophene

-

NMR tubes

-

GC-MS vials

-

Deuterated chloroform (B151607) (CDCl3) for NMR

-

Anhydrous solvent for GC-MS (e.g., hexane)

-

Internal standard for NMR and GC-MS (e.g., mesitylene (B46885) or durene)

-

Refrigerator (+4°C)

-

Freezer (-20°C)

-

Benchtop with ambient light and temperature conditions

-

Desiccator with an inert atmosphere (argon or nitrogen)

-

NMR spectrometer

-

GC-MS instrument

Procedure:

-

Sample Preparation: Prepare a stock solution of freshly purified 2-(tributylstannyl)thiophene with a known concentration of an internal standard in an anhydrous solvent.

-

Aliquoting: Aliquot the stock solution into multiple NMR tubes and GC-MS vials under an inert atmosphere.

-

Storage Conditions: Divide the prepared samples into different storage groups:

-

Group A (Ideal): +4°C, in the dark, under an argon atmosphere.

-

Group B (Refrigerated, Air): +4°C, in the dark, exposed to air (cap not tightly sealed or periodically opened).

-

Group C (Ambient, Dark): Room temperature, in the dark, under an argon atmosphere.

-

Group D (Ambient, Light & Air): Room temperature, exposed to ambient light and air.

-

-

Time Points: Define the time points for analysis (e.g., t=0, 1 week, 1 month, 3 months, 6 months, 1 year).

-

Analysis: At each time point, analyze one sample from each storage group by ¹H NMR and GC-MS.

-

¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The purity of the organostannyl thiophene can be determined by comparing the integration of a characteristic proton signal of the compound to the integration of the internal standard. The appearance of new signals may indicate the formation of degradation products.

-

GC-MS Analysis: Perform a GC-MS analysis to separate and identify potential degradation products. The peak area of the organostannyl thiophene relative to the internal standard will be used to quantify its concentration.

-

-

Data Analysis: For each condition and time point, calculate the percentage of the remaining organostannyl thiophene. Plot the percentage of the compound remaining versus time for each storage condition to determine the degradation kinetics.

Data Presentation

The quantitative data obtained from the stability study should be summarized in a clear and concise table for easy comparison.

Table 1: Stability of 2-(Tributylstannyl)thiophene under Various Storage Conditions

| Storage Condition | Time Point | % Remaining (by ¹H NMR) | % Remaining (by GC-MS) | Observations (e.g., color change, new peaks) |

| +4°C, Dark, Argon | 0 | 100 | 100 | Colorless liquid |

| 1 week | ||||

| 1 month | ||||

| 3 months | ||||

| 6 months | ||||

| 1 year | ||||

| +4°C, Dark, Air | 0 | 100 | 100 | Colorless liquid |

| 1 week | ||||

| 1 month | ||||

| 3 months | ||||

| 6 months | ||||

| 1 year | ||||

| Room Temp, Dark, Argon | 0 | 100 | 100 | Colorless liquid |

| 1 week | ||||

| 1 month | ||||

| 3 months | ||||

| 6 months | ||||

| 1 year | ||||

| Room Temp, Light, Air | 0 | 100 | 100 | Colorless liquid |

| 1 week | ||||

| 1 month | ||||

| 3 months | ||||

| 6 months | ||||

| 1 year |

Visualizations

The following diagrams illustrate key workflows and degradation pathways for organostannyl thiophenes.

Caption: Workflow for assessing the stability of organostannyl thiophenes.

Caption: Proposed oxidative degradation pathway of the thiophene ring.

Caption: Proposed hydrolytic degradation of the carbon-tin bond.

Caption: Potential photochemical degradation pathways.

References

An In-depth Technical Guide to the Solubility of 2,5-Bis(trimethylstannyl)thiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-bis(trimethylstannyl)thiophene, a key building block in the synthesis of conjugated polymers and organic electronic materials. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on compiling qualitative solubility information inferred from its use in chemical synthesis and analysis, alongside detailed experimental protocols for determining solubility.

Core Compound Information

-

Chemical Name: this compound

-

CAS Number: 86134-26-1

-

Molecular Formula: C₁₀H₂₀SSn₂

-

Molecular Weight: 409.75 g/mol

-

Appearance: White to light yellow powder or crystals.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not widely reported in scientific literature. The primary available data point pertains to its solubility in water.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | Practically insoluble (0.032 g/L) | Calculated |

Table 1: Quantitative Solubility of this compound.

Qualitative Solubility in Organic Solvents

Although quantitative data is scarce, the solubility of this compound in several common organic solvents can be inferred from its prevalent use in Stille coupling reactions and for spectroscopic analysis. The compound must be at least partially soluble in the solvents used for these procedures to proceed.

| Solvent | Application Noted | Implied Solubility |

| Toluene | Stille coupling reactions | Soluble under reaction conditions (e.g., elevated temperatures) |

| N,N-Dimethylformamide (DMF) | Stille coupling reactions | Soluble |

| Chloroform (CDCl₃) | ¹H NMR spectroscopy | Soluble |

| Tetrahydrofuran (THF) | Synthesis of thiophene-based polymers | Soluble |

Table 2: Inferred Qualitative Solubility of this compound in Various Organic Solvents.

Experimental Protocol for Determining Solubility of a Solid Organic Compound

The following is a general, widely accepted protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method can be adapted to determine quantitative solubility (e.g., in g/100 mL or mol/L).

Objective: To determine the solubility of a solid compound in a specific organic solvent at a given temperature.

Materials:

-

The solid compound (solute), e.g., this compound

-

The desired organic solvent

-

Analytical balance

-

A series of sealable glass vials or test tubes

-

A calibrated volumetric flask and pipettes

-

A magnetic stirrer and stir bars or a vortex mixer

-

A temperature-controlled water bath or incubator

-

A filtration apparatus (e.g., syringe filters with appropriate membrane)

-

An analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled water bath or incubator set to the desired temperature.

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

-

Immediately filter the withdrawn supernatant using a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh an empty, clean, and dry container.

-

Transfer the filtered saturated solution to the pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Once the solvent is completely removed, reweigh the container with the solid residue.

-

The mass of the dissolved solid can be calculated by difference. The solubility can then be expressed in g/100 mL or other units.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Generate a calibration curve using an appropriate analytical technique (e.g., UV-Vis absorbance at a specific wavelength or peak area from an HPLC chromatogram).

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Measure the analytical signal of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

Safety Precautions:

-

Organotin compounds are toxic. Handle this compound with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Caption: Decision pathway for quantification methods in solubility determination.

References

Methodological & Application

Application Notes and Protocols for Stille Coupling Polymerization with 2,5-Bis(trimethylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stille coupling polymerization is a powerful and versatile method for the synthesis of conjugated polymers, which are essential materials in the development of organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2][3][4] This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between an organostannane (organotin) compound and an organic halide or triflate.[2][5] One of the key monomers in the synthesis of polythiophenes and related conjugated polymers is 2,5-Bis(trimethylstannyl)thiophene. Its reaction with various dihaloaromatic comonomers allows for the creation of a wide range of polymers with tunable electronic and optical properties.[1][6]

These application notes provide detailed protocols for the synthesis of conjugated polymers using this compound via Stille coupling polymerization, along with data on the resulting polymer properties and visualizations of the reaction mechanism and experimental workflow.

Data Presentation

The following tables summarize representative quantitative data for polymers synthesized using Stille coupling with this compound and various comonomers. The molecular weight (Mn), polydispersity index (PDI), and yield can be influenced by factors such as the catalyst system, reaction time, and temperature.[4]

Table 1: Stille Polymerization of this compound with Dihaloarenes

| Comonomer | Catalyst System | Solvent | Mn (kDa) | PDI | Yield (%) | Reference |

| 1,4-Bis(hexyloxy)-2,5-diiodobenzene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 10.0 - 45.0 | ~2.7 | >90 | [1][4][7] |

| bis(5-bromo-2-thienyl)dimethylsilane | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | - | - | - | [6] |

| 2,5-dibromo-3-alkylthiophene | Ni(dppp)Cl₂ | THF | ~10 | 1.5 - 2.2 | - | [8] |

| Fused Thieno[3,2-b][6]benzothiophene isoindigo | Pd₂(dba)₃ / P(o-tolyl)₃ | - | up to 151 | 2.7 | - | [4] |

Note: Dashes indicate data not specified in the cited sources. The molecular weights and PDIs are often determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards.

Experimental Protocols

Protocol 1: Synthesis of poly[(2,5-bis(hexyloxy)-1,4-phenylene)-alt-(2,5-thienylene)]

This protocol details the synthesis of a common alternating copolymer using Stille polycondensation.[1]

Materials:

-

1,4-Bis(hexyloxy)-2,5-diiodobenzene (Monomer A)

-

This compound (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

-

Anhydrous Toluene (Solvent)

-

Methanol (B129727) (for precipitation)

-

Petroleum Ether (for washing)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk line or glovebox

-

Schlenk flasks and appropriate glassware

-

Magnetic stirrer with heating plate

-

Condenser

Procedure:

-

Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,4-Bis(hexyloxy)-2,5-diiodobenzene (1.0 eq) and this compound (1.0 eq) in anhydrous toluene. In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01-0.02 eq) and P(o-tol)₃ (0.04-0.08 eq) in anhydrous toluene.[6]

-

Reaction Setup: Add the catalyst solution to the monomer solution via cannula.

-

Degassing: Degas the reaction mixture using several freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the catalyst.

-

Polymerization: Heat the reaction mixture to reflux (approximately 100-110 °C for toluene) and stir for 12-48 hours under an inert atmosphere.[1][6] The solution may become viscous as the polymer forms.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them with thin-layer chromatography (TLC) to check for the consumption of starting materials.[1]

-

Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker of vigorously stirred methanol to precipitate the polymer.[1]

-

Purification: Collect the precipitated polymer by filtration. Further purify the polymer by washing it with petroleum ether to remove residual catalyst and unreacted monomers.[1] The polymer can be further purified by Soxhlet extraction.

-

Drying: Dry the purified polymer under vacuum.

Visualizations

Stille Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Stille cross-coupling reaction, which is the fundamental mechanism driving the polymerization.[2][4][5]

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Experimental Workflow for Stille Polymerization

This diagram outlines the general workflow for conducting a Stille coupling polymerization experiment.

Caption: Experimental workflow for Stille polymerization.

References

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Polythiophenes using 2,5-Bis(trimethylstannyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes and their derivatives are a significant class of conductive polymers with wide-ranging applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] Their biocompatibility and tunable electronic properties also make them promising materials for biomedical applications, such as in biosensors, drug delivery systems, and for interfacing with biological tissues.[2][3][4]

The Stille cross-coupling reaction is a robust and versatile method for the synthesis of well-defined conjugated polymers.[2][5][6] This protocol details the use of 2,5-Bis(trimethylstannyl)thiophene as a key monomer in Stille polycondensation reactions to produce a variety of polythiophenes. This bifunctional organostannane reagent allows for the controlled and regioselective formation of polymer chains, leading to materials with predictable and reproducible properties.[2]

These application notes provide detailed experimental protocols for the synthesis of different polythiophene copolymers, a summary of expected material properties, and characterization guidelines.

Data Presentation

The following tables summarize typical molecular weights, polydispersity indices (PDI), and yields for various polythiophenes synthesized via Stille polymerization using this compound with different dibromo-comonomers.

Table 1: Polymerization of this compound with Various Dibromoarenes

| Co-monomer | Polymer Abbreviation | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Catalyst System | Solvent | Ref. |

| 2,5-Dibromothiophene | P(T) | - | - | - | - | Pd(PPh₃)₄ | Toluene (B28343) | [7] |

| 2,7-Dibromo-9,9-dioctylfluorene | P(F-T) | 8.6 | 14.6 | 1.7 | 73-90 | Pd(PPh₃)₄ | Toluene | [4] |

| 4,7-Dibromo-2,1,3-benzothiadiazole | P(BT-T) | - | - | - | 90 | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | [8] |

| bis(5-bromo-2-thienyl)dimethylsilane | P(TSiT) | - | - | - | - | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | [1] |

Note: Dashes (-) indicate data not specified in the cited sources. The properties of the resulting polymers can vary based on the specific reaction conditions and purification methods used.

Experimental Protocols

General Considerations

All polymerization reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the catalyst and reactants. Glassware should be flame-dried or oven-dried before use.

Protocol 1: Synthesis of Poly(thiophene) (P(T))

This protocol describes the homopolymerization of thiophene (B33073) units.

Materials:

-

This compound

-

2,5-Dibromothiophene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Toluene

-

Soxhlet extraction apparatus with cellulose (B213188) thimbles

-

Hexane, Acetone, Chloroform (B151607) for Soxhlet extraction

Procedure:

-

In a flame-dried Schlenk flask, dissolve equimolar amounts of this compound and 2,5-Dibromothiophene in anhydrous toluene (concentration ~0.1 M).

-

Purge the solution with argon for 30 minutes.

-

Add Pd(PPh₃)₄ (1-2 mol%) to the reaction mixture under a positive flow of argon.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.

-

Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

-

Filter the crude polymer and wash with methanol.

-